![molecular formula C24H19FN2O5S B2438558 methyl 2-(2-((3-fluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide CAS No. 1114828-22-6](/img/structure/B2438558.png)
methyl 2-(2-((3-fluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide
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Description
Methyl 2-(2-((3-fluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide is a useful research compound. Its molecular formula is C24H19FN2O5S and its molecular weight is 466.48. The purity is usually 95%.
BenchChem offers high-quality methyl 2-(2-((3-fluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-(2-((3-fluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structure
The title compound was synthesized through the Claisen–Schmidt condensation of a 2-((5-acetyl-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione with 2-fluorobenzaldehyde. The structure of the synthesized compound was confirmed using techniques such as 1H NMR, 13C NMR, and LC–MS spectra. The yield of the synthesis was 62% .
Antimitotic Activity
According to US NCI protocols, the compound exhibited significant antimitotic activity against tested human tumor cells. The mean GI50/TGI values were 15.72/50.68 μM, indicating its potential as an anticancer agent .
Drug-Like Properties
The synthesized compound’s drug-like properties were evaluated using SwissAdme. It demonstrated satisfactory drug-like parameters, making it interesting for designing new synthetic agents with biological activity .
Thiazole Derivatives in Drug Development
Thiazole derivatives serve as the structural basis for many lead compounds and essential components of drugs and biologically active natural compounds. Their extensive chemical modification allows for the creation of various classes of condensed and non-condensed derivatives. Notably, several existing drugs and compounds in preclinical research stages are based on thiazole derivatives .
properties
IUPAC Name |
methyl 2-[2-(3-fluoroanilino)-2-oxoethyl]-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O5S/c1-32-24(29)23-22(16-8-3-2-4-9-16)19-12-5-6-13-20(19)33(30,31)27(23)15-21(28)26-18-11-7-10-17(25)14-18/h2-14H,15H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQFILCMAUUHMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S(=O)(=O)N1CC(=O)NC3=CC(=CC=C3)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(2-((3-fluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide |
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